
ADAMTS-5 inhibitor
Overview
Description
ADAMTS-5 (A Disintegrin and Metalloproteinase with Thrombospondin Motifs-5) is a zinc-dependent metalloproteinase critical in osteoarthritis (OA) pathogenesis. It cleaves aggrecan, a major cartilage proteoglycan, leading to cartilage degradation and loss of joint function . Preclinical studies in Adamts-5 knockout mice demonstrated protection from cartilage destruction in OA models, validating it as a therapeutic target . ADAMTS-5 inhibitors aim to block this enzymatic activity, preserving cartilage integrity. Unlike broad-spectrum matrix metalloproteinase (MMP) inhibitors, which face off-target toxicity challenges, ADAMTS-5 inhibitors prioritize selectivity to minimize adverse effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ADAMTS-5 Inhibitors typically involves the creation of small molecules that can effectively bind to the enzyme and inhibit its activity. One common approach is the design of sugar-based arylsulfonamides, which exploit the binding capacity of β-N-acetyl-d-glucosamine . The synthetic route involves the following steps:
Formation of the Aryl Sulfonamide Core: This step involves the reaction of an aryl halide with a sulfonamide under basic conditions to form the aryl sulfonamide core.
Attachment of the Sugar Moiety: The sugar moiety, β-N-acetyl-d-glucosamine, is then attached to the aryl sulfonamide core through a glycosylation reaction.
Purification and Characterization: The final product is purified using chromatographic techniques and characterized using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Industrial Production Methods
Industrial production of ADAMTS-5 Inhibitors involves scaling up the synthetic routes mentioned above. The process includes optimization of reaction conditions to ensure high yield and purity of the final product. The use of automated synthesis and purification systems is common in industrial settings to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Glycoconjugated Arylsulfonamides: Exosite Targeting
The design of β-N-acetyl-d-glucosamine (GlcNAc)-linked arylsulfonamides (e.g., compound 4b ) exploits interactions with the ADAMTS-5 Dis domain exosite. Critical modifications include:
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Linker Optimization : An n-propyloxy linker between GlcNAc and the arylsulfonamide enhanced inhibitory activity (IC~50~ = 5.3 µM) compared to direct linkage (IC~50~ = 67.5 µM) .
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Zinc-Binding Group (ZBG) Removal : Replacing the carboxylate ZBG with a sec-butyl group improved selectivity (>5-fold for ADAMTS-5 vs. ADAMTS-4) .
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Stereochemical Specificity : Substitution of GlcNAc with GalNAc or benzoyl groups abolished activity, highlighting the necessity of GlcNAc’s hydroxyl configuration .
Table 1: SAR of Glycoconjugated Arylsulfonamides
Compound | Modification | ADAMTS-5 IC~50~ (µM) | ADAMTS-4 IC~50~ (µM) |
---|---|---|---|
1 | Carboxylate ZBG | 22.3 | 24.1 |
3b | Direct GlcNAc linkage | 67.5 | >100 |
4b | n-Propyloxy linker + sec-butyl | 5.3 | >100 |
5b | GalNAc substitution | >100 | >100 |
Triazine-Based Inhibitors: ELT-Derived Scaffolds
Encoded library technology identified a triazine-sulfonamide scaffold (e.g., compound 8 ) lacking traditional ZBGs. Key features include:
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Triazine Core : Substitutions at the 4- and 6-positions with butenylamino and thiazolylmethylamino groups conferred potency (IC~50~ = 30 nM) .
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Sulfonamide Tail : A 4-propylbenzenesulfonamide enhanced hydrophobic interactions with the S1′ pocket .
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Selectivity : >1,000-fold selectivity over MMP-13 and TACE was achieved through optimized side chains .
Table 2: Activity of Triazine-Based Inhibitors
Compound | ADAMTS-5 IC~50~ (nM) | ADAMTS-4 IC~50~ (nM) | MMP-13 IC~50~ (nM) |
---|---|---|---|
8 | 30 | >1,600 | >10,000 |
15f | 18 | >1,600 | >10,000 |
Hydantoin Derivatives: Stereochemical Precision
GLPG1972/S201086, a clinical-stage inhibitor, exemplifies the role of stereochemistry:
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Hydantoin Core Synthesis : A Bucherer–Bergs reaction converted γ-keto ester 59 to racemic hydantoin 60 , followed by chiral separation to isolate the active S-enantiomer .
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Piperazine Linker : A methyl-substituted piperazine improved binding via hydrophobic interactions with Leu~443~ .
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Cocrystallization Insights : The S-configuration enabled hydrogen bonding with Gly~380~ and Leu~379~, critical for sub-nanomolar potency (IC~50~ = 0.84 nM) .
Table 3: Impact of Stereochemistry on GLPG1972
Enantiomer | ADAMTS-5 IC~50~ (nM) | Selectivity (vs. ADAMTS-4) |
---|---|---|
S-25 | 84 | >47-fold |
R-25 | >4,000 | Inactive |
Antibody-Based Exosite Inhibitors
Monoclonal antibodies targeting the ADAMTS-5 spacer domain (e.g., 3F8) achieved IC~50~ = 1.3 nM by blocking proteoglycan binding without zinc chelation . Kinetic studies revealed non-competitive inhibition, distinct from small molecules .
Scientific Research Applications
Types of Inhibitors
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Small Molecule Inhibitors :
- GLPG1972/S201086 : This orally available inhibitor has shown promise in clinical trials for knee osteoarthritis. It selectively inhibits ADAMTS-5 and has demonstrated efficacy in reducing aggrecan degradation in preclinical models .
- Compound 4b : A selective exosite inhibitor identified through structure-activity relationship studies. It targets a unique binding site on ADAMTS-5, showing improved selectivity over other related enzymes like ADAMTS-4 .
- Monoclonal Antibodies :
Osteoarthritis Treatment
Osteoarthritis is characterized by cartilage degradation, where ADAMTS-5 plays a central role. Inhibition of this enzyme has been extensively studied as a disease-modifying osteoarthritis drug (DMOAD).
- Clinical Trials : GLPG1972/S201086 was evaluated in a phase 2 clinical trial (NCT03595618) for its effectiveness in treating knee osteoarthritis. Although it showed promising results in preclinical studies, the clinical outcomes have varied, with some trials reporting no significant reduction in cartilage loss or symptoms .
Case Studies
- Mouse Models : In a study involving destabilization of the medial meniscus (DMM) in mice, treatment with an anti-ADAMTS-5 monoclonal antibody significantly slowed cartilage degeneration and reduced pain-related behaviors . This highlights the potential for ADAMTS-5 inhibitors to provide both structural and symptomatic relief.
- Human Cartilage Explants : In vitro studies using human cartilage explants demonstrated that selective small molecule inhibitors could effectively reduce aggrecanase-mediated degradation under inflammatory conditions induced by interleukin-1β .
Table of Key Findings
Inhibitor Type | Compound Name | Mechanism of Action | Clinical Status | Key Findings |
---|---|---|---|---|
Small Molecule | GLPG1972/S201086 | Selective inhibition of ADAMTS-5 | Phase 2 trial ongoing | Reduced glycosaminoglycan release; IC50 < 1.5 μM |
Small Molecule | Compound 4b | Exosite inhibitor | Preclinical | High selectivity; improved inhibition against ADAMTS-4 |
Monoclonal Antibody | Anti-ADAMTS-5 mAb | Neutralization of ADAMTS-5 activity | Preclinical | Slowed cartilage degeneration; alleviated pain |
Mechanism of Action
ADAMTS-5 Inhibitors exert their effects by binding to the enzyme ADAMTS-5 and inhibiting its activity. The inhibitors typically target the interface of the metalloproteinase and disintegrin-like domains of the enzyme. This binding is mediated by hydrogen bonds between the inhibitor and specific amino acid residues in the enzyme, such as lysine residues K532 and K533 . By inhibiting ADAMTS-5, these compounds prevent the degradation of aggrecan, thereby protecting cartilage from damage .
Comparison with Similar Compounds
ADAMTS-5 inhibitors are benchmarked against related proteases (e.g., ADAMTS-4, MMP-13) and classified by mechanism, selectivity, and clinical progress. Key compounds are compared below:
Table 1: Comparative Analysis of ADAMTS-5 Inhibitors
Key Findings and Differentiation
Mechanistic Diversity: Zinc-binding inhibitors (e.g., GLPG1972, Compound 53) target the catalytic zinc ion, offering high potency but requiring careful selectivity optimization to avoid off-target MMP inhibition . Exosite inhibitors (e.g., Compound 4b, Flavonoid 10) bind distal to the active site (e.g., Dis domain lysine residues K532/K533), enabling selectivity over ADAMTS-4 .
Selectivity Challenges :
- ADAMTS-4 and ADAMTS-5 share 52% sequence homology in the catalytic domain, complicating selective inhibition . Exosite inhibitors exploit structural differences in ancillary domains (e.g., Dis domain) for specificity .
Clinical Progress: GLPG1972 is the most advanced candidate, showing dose-dependent reduction in aggrecan cleavage biomarker (ARGS) in Phase 1 trials. However, its clinical efficacy in cartilage preservation remains unproven . Preclinical candidates like Compound 4b and ELT-derived molecules highlight novel strategies (e.g., glycoconjugation, non-zinc scaffolds) but lack human data .
Pharmacokinetic Considerations :
Biological Activity
ADAMTS-5 (A Disintegrin and Metalloproteinase with Thrombospondin Motifs-5) is a critical enzyme involved in the degradation of aggrecan, a vital component of cartilage. Inhibition of ADAMTS-5 has emerged as a promising therapeutic strategy for osteoarthritis (OA) and other degenerative joint diseases. This article reviews the biological activity of ADAMTS-5 inhibitors, focusing on their mechanisms, efficacy in preclinical and clinical studies, and potential implications for treatment.
ADAMTS-5 inhibitors function by selectively blocking the enzyme's activity, thereby preventing the breakdown of aggrecan in cartilage. The mechanism can involve:
- Exosite Inhibition : Recent studies have identified specific exosites on ADAMTS-5 that can be targeted by inhibitors. For instance, a glycoconjugated arylsulfonamide was shown to selectively inhibit ADAMTS-5 without affecting ADAMTS-4, demonstrating a significant increase in selectivity .
- Monoclonal Antibodies : Neutralizing antibodies against ADAMTS-5 have been developed to block its activity effectively. These antibodies have demonstrated the ability to slow cartilage degeneration and reduce associated pain in animal models .
Efficacy in Preclinical Studies
Preclinical evaluations of ADAMTS-5 inhibitors have provided significant insights into their potential therapeutic benefits:
- Animal Models : Studies using mouse models of OA have shown that administration of ADAMTS-5 inhibitors leads to:
- Biochemical Assays : Various assays have been employed to measure the efficacy of these inhibitors:
Clinical Development
Several ADAMTS-5 inhibitors are currently undergoing clinical trials:
- GLPG1972/S201086 : This orally available inhibitor has shown promise in Phase II clinical trials for knee OA, demonstrating potent and selective inhibition of ADAMTS-5 with an IC50 < 1.5 μM . The clinical data suggest that it may serve as a disease-modifying osteoarthritis drug (DMOAD).
Case Study 1: Use of Monoclonal Antibodies
In a study involving a monoclonal antibody targeting ADAMTS-5, mice subjected to destabilization of the medial meniscus showed:
- Significant slowing of cartilage degeneration when treated with the antibody from 4 to 16 weeks post-surgery.
- A correlation between treatment and decreased levels of monocyte chemoattractant protein (MCP)-1, indicating reduced inflammatory responses in dorsal root ganglia cells .
Case Study 2: Phase II Trials
The ongoing clinical trials for GLPG1972/S201086 are evaluating its safety, tolerability, and pharmacodynamics in patients with knee OA. Preliminary results indicate promising outcomes regarding pain relief and functional improvement .
Table 1: Summary of Key Studies on ADAMTS-5 Inhibitors
Q & A
Basic Research Questions
Q. What experimental models are used to evaluate ADAMTS-5 inhibitors in osteoarthritis research?
Answer:
- In vitro assays : The QF peptide cleavage assay measures IC50 values to assess catalytic inhibition . Surface Plasmon Resonance (SPR) quantifies binding kinetics between inhibitors and ADAMTS-5 domains (e.g., Cat/Dis vs. Sp domains) .
- Ex vivo models : Bovine or human cartilage explants treated with inhibitors are analyzed via Western blot for aggrecan degradation (e.g., detection of E1790–A1791 neoepitope cleavage) .
- In vivo models : APOE-knockout rabbits show upregulated ADAMTS-5 and aggrecan loss, mimicking osteoarthritis . Resistin-induced rat nucleus pulposus (NP) cells model intervertebral disc degeneration via p38 MAPK pathway activation .
Q. How can researchers ensure inhibitor selectivity for ADAMTS-5 over ADAMTS-4?
Answer:
- Comparative IC50 profiling : Use substrates specific to each enzyme (e.g., fTSSlong for ADAMTS-4/5) to measure functional selectivity. ADAMTS-5-IN-2 shows 40-fold selectivity over ADAMTS-4 .
- Domain-deletion mutants : Test inhibitors against ADAMTS-5 truncates (e.g., Cat/Dis vs. TS-1 domains) to identify binding epitopes. Antibodies like 2B9 bind selectively to the Sp domain .
- SPR analysis : Compare dissociation constants (KD) for ADAMTS-5 vs. ADAMTS-4 to confirm target specificity .
Advanced Research Questions
Q. How can conflicting data on ADAMTS-5’s role in osteoarthritis vs. cardiovascular disease be resolved?
Answer:
- Tissue-specific models : Compare ADAMTS-5 expression in cartilage (osteoarthritis) vs. coronary artery plaques. High serum ADAMTS-5 correlates with poor prognosis in CAD but may reflect systemic inflammation rather than direct plaque activity .
- Conditional knockouts : Use tissue-specific ADAMTS-5 knockout mice to isolate pathological roles. For example, cartilage-specific deletion reduces osteoarthritis severity, while vascular deletion may clarify CAD links .
- Biomarker analysis : Measure TIMP-3 levels (a natural ADAMTS inhibitor) in intervertebral disc degeneration vs. CAD to contextualize enzyme activity .
Q. What structural features of ADAMTS-5 complicate inhibitor design?
Answer:
- Active site flexibility : The S1 loop undergoes conformational changes, enabling unexpected inhibitor binding (e.g., Compound 12 in cataTS5) .
- Oligomerization : Full-length ADAMTS-5 forms proteolytically active oligomers (~400 kDa), requiring inhibitors to disrupt quaternary structure .
- Exosite targeting : Antibodies like 2D3 bind exosites (e.g., Cat/Dis domains) non-competitively, necessitating structural studies (X-ray crystallography) to map allosteric sites .
Q. How can pharmacokinetic/pharmacodynamic (PK/PD) modeling optimize ADAMTS-5 inhibitor dosing?
Answer:
- Biomarker-driven modeling : Monitor serum ARGS (aggrecan neo-epitope) levels in cynomolgus monkeys to correlate inhibitor plasma concentrations (e.g., M6495) with target engagement .
- Non-linear regression : Analyze inhibition modality (competitive vs. non-competitive) by fitting substrate-Vmax/KM curves. For example, flavonoid inhibitor 10 reduces Vmax non-competitively, suggesting exosite binding .
Q. What methodologies validate inhibition modality (competitive vs. non-competitive)?
Answer:
- Substrate titration assays : Vary substrate (fTSSlong) and inhibitor concentrations. Competitive inhibitors increase apparent KM, while non-competitive reduce Vmax .
- Global nonlinear regression : Compare sum-of-squares and R² values for competitive, non-competitive, and mixed models to identify best-fit inhibition mechanisms .
Q. How do TIMP-3 and other endogenous regulators influence this compound efficacy?
Answer:
- Competitive binding : TIMP-3 binds ADAMTS-5’s catalytic domain, requiring inhibitors to outcompete endogenous regulators. SPR co-incubation assays quantify TIMP-3’s impact on inhibitor binding .
- TIMP-3 depletion : In APOE-knockout rabbits, low TIMP-3 exacerbates ADAMTS-5 activity, highlighting the need for inhibitors with higher potency in TIMP-deficient microenvironments .
Properties
IUPAC Name |
(5Z)-5-[[5-[(4-chlorophenyl)methylsulfanyl]-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClF3N3OS3/c1-23-14(26-7-8-2-4-9(17)5-3-8)10(12(22-23)16(18,19)20)6-11-13(24)21-15(25)27-11/h2-6H,7H2,1H3,(H,21,24,25)/b11-6- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVYPRDPBCXSVBN-WDZFZDKYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)C=C2C(=O)NC(=S)S2)SCC3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=C(C(=N1)C(F)(F)F)/C=C\2/C(=O)NC(=S)S2)SCC3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClF3N3OS3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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